(2S)-4-Cyclopropyl-2-methylbutanoic acid
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Overview
Description
(2S)-4-Cyclopropyl-2-methylbutanoic acid is an organic compound with a unique structure characterized by a cyclopropyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Cyclopropyl-2-methylbutanoic acid typically involves the use of cyclopropyl-containing starting materials. One common method is the alkylation of a suitable precursor with a cyclopropylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Cyclopropyl-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(2S)-4-Cyclopropyl-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (2S)-4-Cyclopropyl-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Cyclopropyl-2-methylbutanoic acid: shares structural similarities with other cyclopropyl-containing compounds such as cyclopropylmethyl ketone and cyclopropylcarboxylic acid.
Cyclopropylmethyl ketone: Known for its use in organic synthesis as an intermediate.
Cyclopropylcarboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a cyclopropyl group and a butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-4-cyclopropyl-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)2-3-7-4-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCRROGJBGWHCF-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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